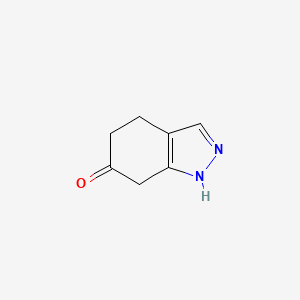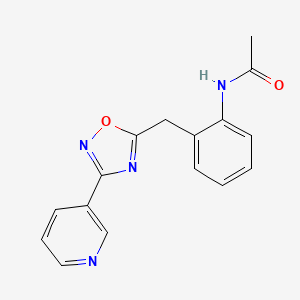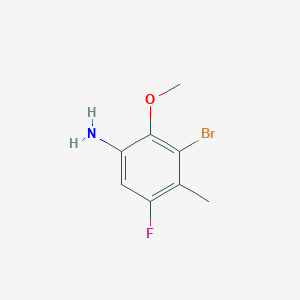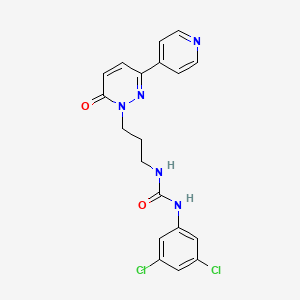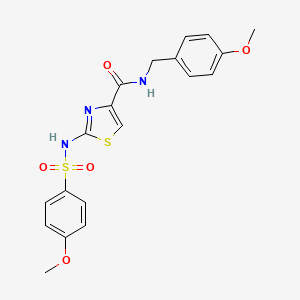
N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBT belongs to the class of thiazole compounds, which have been shown to exhibit a wide range of bioactivities, including antibacterial, antifungal, antiviral, and anticancer properties.
科学的研究の応用
Thiazole Derivatives in Anticancer Research
Thiazole derivatives have been extensively studied for their potential anticancer properties. For example, compounds such as Co(II) complexes with thiazole-based ligands have shown fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017). These studies highlight the versatility of thiazole derivatives in designing compounds with potential therapeutic applications.
Antimicrobial Applications
Research on thiazole derivatives has also extended into antimicrobial applications. New pyridazinyl sulfonamide derivatives have been synthesized and showed significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (M. Mohamed, 2007). The development of novel antimicrobial agents is crucial in the fight against resistant bacterial strains, and thiazole derivatives represent a promising class of compounds in this regard.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel thiazole derivatives form a significant part of chemical research, providing insights into the chemical behavior and potential applications of these compounds. For instance, the development of new carboxamide protecting groups and their application in synthesizing complex and acid-sensitive adenosine derivatives containing a cyclophane scaffold demonstrate the ongoing innovations in organic synthesis and drug development (Kazuhiro Muranaka, Satoshi Ichikawa, & Akira Matsuda, 2011).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-5-3-13(4-6-14)11-20-18(23)17-12-28-19(21-17)22-29(24,25)16-9-7-15(27-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCZVFGUMOVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
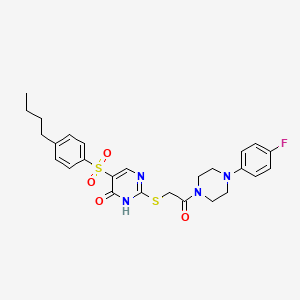
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
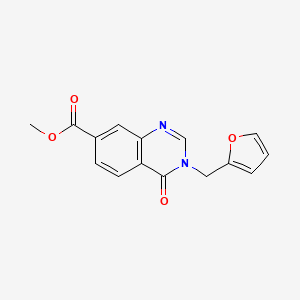
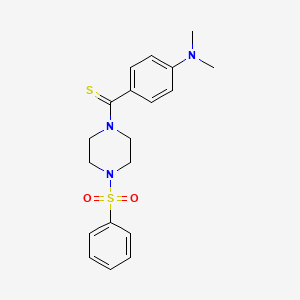
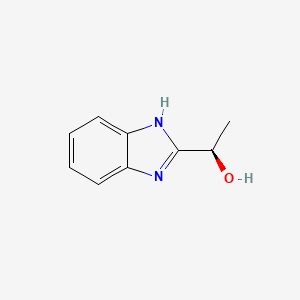
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)
![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
